n-(1-Acetyl-2,3-dihydro-1h-indol-5-yl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide is a synthetic organic compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole oxides or ketones.
Reduction: Formation of indole amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloropropanamide can be compared with other indole derivatives:
N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide: Similar structure but lacks the chloro group, leading to different reactivity and applications.
N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)-acetamide: Contains an oxo group instead of the chloro group, resulting in different chemical properties and biological activities.
N-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide: Contains a benzyl group, which affects its solubility and interaction with biological targets.
Properties
Molecular Formula |
C13H15ClN2O2 |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloropropanamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)13(18)15-11-3-4-12-10(7-11)5-6-16(12)9(2)17/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) |
InChI Key |
AXWMPJQJTWQGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.